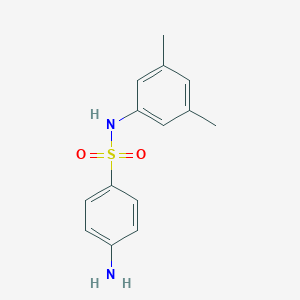

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOMDJJAFZSMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544791 | |

| Record name | 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874212-15-4 | |

| Record name | 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis and structural elucidation of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and materials science. We detail a robust two-step synthetic pathway, beginning with the protection of sulfanilamide, followed by a nucleophilic substitution reaction with 3,5-dimethylaniline, and concluding with acidic deprotection. The rationale behind key experimental choices, such as reagent selection and purification strategies, is thoroughly explained. Furthermore, this document outlines the essential analytical techniques required for unambiguous characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and interpretation guidelines are provided to ensure researchers can confidently validate the synthesis and purity of the target molecule.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone class of compounds in pharmaceutical sciences, first recognized for their revolutionary antibacterial properties[1][2][3]. The archetypal sulfonamide structure, characterized by a sulfonyl group directly bonded to a nitrogen atom (-SO₂NH-), serves as a versatile pharmacophore. This structural motif is present in a wide array of therapeutic agents, including diuretics, antivirals, and anticancer drugs[1][2][4]. Their continued relevance stems from their ability to act as mimics of p-aminobenzoic acid (PABA), a crucial intermediate in bacterial folic acid synthesis, thereby functioning as competitive inhibitors of the dihydropteroate synthetase enzyme[3][5].

The target molecule, this compound, is a derivative of sulfanilamide. Its structure combines the essential p-aminobenzenesulfonamide core with a sterically hindered 3,5-dimethylphenyl group. This substitution pattern is of significant interest as it can modulate the compound's physicochemical properties, such as lipophilicity and conformational flexibility, which in turn influences its biological activity and potential as a scaffold for novel drug candidates. This guide presents a reliable method for its synthesis and a rigorous protocol for its characterization.

Synthesis Strategy and Mechanistic Rationale

A dependable and scalable synthesis of the target compound is achieved through a two-step process designed to maximize yield and purity. The strategy involves:

-

Protection: The primary amino group of the starting material, 4-aminobenzenesulfonamide (sulfanilamide), is temporarily converted to an acetamido group. This is a critical step because the free amine is nucleophilic and would interfere with the subsequent reaction. Acetylation prevents self-reaction and directs the chemistry to the sulfonyl chloride group.

-

Coupling: The intermediate, 4-acetamidobenzenesulfonyl chloride, is reacted with 3,5-dimethylaniline. This is a classic nucleophilic substitution reaction where the nitrogen of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the desired S-N bond[6][7].

-

Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to regenerate the primary aromatic amine, yielding the final product[5][8][9].

This pathway is favored due to the high commercial availability and low cost of the starting materials, as well as the generally high-yielding and well-documented nature of each reaction step.

}

Figure 1. Overall Synthetic Scheme

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care.

Reagents and Equipment

| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |

| Acetanilide | 135.17 | 0.1 mol | Starting Material |

| Chlorosulfonic Acid | 116.52 | 0.4 mol | Chlorosulfonating Agent |

| 3,5-Dimethylaniline | 121.18 | 0.1 mol | Nucleophile |

| Pyridine | 79.10 | Excess | Acid Scavenger/Base |

| Concentrated HCl | 36.46 | Excess | Deprotection Catalyst |

| Deionized Water | 18.02 | As needed | Solvent/Washing |

| Ethanol | 46.07 | As needed | Recrystallization Solvent |

| Sodium Bicarbonate | 84.01 | As needed | Neutralization |

| Anhydrous MgSO₄ | 120.37 | As needed | Drying Agent |

Standard laboratory glassware, a magnetic stirrer with heating capabilities, a reflux condenser, and a Buchner funnel for vacuum filtration are required.

Step-by-Step Synthesis

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Carefully add acetanilide (0.1 mol) in small portions to an ice-cooled flask containing chlorosulfonic acid (0.4 mol) under constant stirring. The temperature should be maintained below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C for one hour to ensure the completion of the reaction[10].

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the sulfonyl chloride product and decompose the excess chlorosulfonic acid.

-

Isolate the white precipitate of 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product. This crude intermediate is typically used immediately in the next step to prevent hydrolysis[11].

Step 2: Synthesis of N-(3,5-dimethylphenyl)-4-acetamidobenzenesulfonamide

-

Dissolve the crude 4-acetamidobenzenesulfonyl chloride (0.1 mol) and 3,5-dimethylaniline (0.1 mol) in pyridine in a round-bottom flask.

-

Heat the mixture at reflux for 2 hours. The pyridine acts as a solvent and a base to neutralize the HCl byproduct[12][13].

-

After cooling, pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

Step 3: Hydrolysis to this compound

-

Suspend the crude product from Step 2 in a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating the completion of hydrolysis[8][9].

-

Cool the solution and carefully neutralize it with a saturated solution of sodium bicarbonate until precipitation of the final product is complete.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Purification

Recrystallize the final crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

}

Figure 2. Experimental Workflow

Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Expected Chemical Shifts (δ, ppm):

-

~10.0-9.5 (s, 1H): Sulfonamide N-H proton.

-

~7.5-7.7 (d, 2H): Aromatic protons ortho to the SO₂ group.

-

~6.6-6.8 (d, 2H): Aromatic protons ortho to the NH₂ group.

-

~6.5-6.6 (s, 1H): Aromatic proton on the dimethylphenyl ring (para to both methyls).

-

~6.4-6.5 (s, 2H): Aromatic protons on the dimethylphenyl ring (ortho to both methyls).

-

~5.5-6.0 (s, 2H): Primary amine (NH₂) protons. This peak is often broad and can exchange with D₂O.

-

~2.1-2.2 (s, 6H): The two methyl group protons.

-

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~150-152: Aromatic C-NH₂.

-

~138-140: Aromatic C-SO₂.

-

~137-139: Aromatic carbons bearing the methyl groups.

-

~128-130: Aromatic CH ortho to the SO₂ group.

-

~125-127: Aromatic ipso-carbon attached to the sulfonamide nitrogen.

-

~118-120: Aromatic CH para to the methyl groups.

-

~113-115: Aromatic CH ortho to the NH₂ group.

-

~112-114: Aromatic CH ortho to the methyl groups.

-

~20-22: Methyl carbons.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3480 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-)[14][15][16] |

| 1170 - 1145 | S=O Symmetric Stretch | Sulfonyl (-SO₂-)[14][15][16] |

| 920 - 900 | S-N Stretch | Sulfonamide[15] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

-

Expected Molecular Ion Peak [M+H]⁺: The molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 276.36 g/mol . The ESI-MS spectrum should show a prominent peak at m/z = 277.37, corresponding to the protonated molecule.

-

Fragmentation: Common fragmentation patterns for aromatic sulfonamides upon collision-induced dissociation include the loss of SO₂ (64 Da) and cleavage of the S-N bond[17][18].

Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for this compound. The described multi-step protocol, involving protection, coupling, and deprotection, is a classic and effective strategy in sulfonamide chemistry. Furthermore, the comprehensive characterization plan, utilizing NMR, IR, and MS, provides a robust framework for researchers to verify the structural integrity and purity of the final product. The successful synthesis and characterization of this molecule can serve as a valuable starting point for further investigation in drug discovery and materials science.

References

-

Ueno, K. (1957). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

-

Perreault, H., & Ramaley, L. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

-

Barbarin, N., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

-

Stalder, R., & Baran, P. S. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Akyüz, S., & Turgut, G. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Available at: [Link]

-

Zhu, C., et al. (2022). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Kaur, G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Song, Y., & Vouros, P. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. Available at: [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link]

-

Kaufmann, A., & Butcher, P. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

-

Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Semantic Scholar. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

-

Wróbel, R., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

-

Gkliara, M., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

-

Benmebarek, S., et al. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Available at: [Link]

-

Teo, Y.-C., & Yong, F.-F. (2011). Supporting Information for: An Efficient and General Method for the Synthesis of Sulfonamides. Synlett. Available at: [Link]

-

Wang, W., et al. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Royal Society of Chemistry. Available at: [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for standard organic chemistry lab procedures).

-

Filo. (2025). Devise a synthesis of each compound from aniline (C6H5NH2). Available at: [Link]

-

Kumar, D., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. Available at: [Link]

-

Kumar, D., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Li, J., et al. (2010). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Chinese Agricultural Science Bulletin. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. Available at: [Link]

-

Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Available at: [Link]

-

Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]

- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.

-

PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Available at: [Link]

- Google Patents. (n.d.). US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics.

-

International Journal of Pharmaceutical Sciences and Research. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available at: [Link]

-

Unknown. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Available at: [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Available at: [Link]

-

EPA. (n.d.). Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-. Available at: [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. eurjchem.com [eurjchem.com]

- 8. scribd.com [scribd.com]

- 9. study.com [study.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. jocpr.com [jocpr.com]

- 14. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 15. znaturforsch.com [znaturforsch.com]

- 16. rsc.org [rsc.org]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutic development is built. It is this foundational understanding that dictates a compound's journey through the intricate biological milieu – governing its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety. This guide is crafted to provide a comprehensive framework for the evaluation of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide , a sulfonamide derivative of significant interest.

While specific experimental data for this particular molecule is not yet widely disseminated in public literature, this document serves as a robust, experience-driven roadmap for its complete physicochemical profiling. We will delve into the established methodologies and theoretical underpinnings necessary to elucidate its core properties. The protocols described herein are designed to be self-validating, reflecting the best practices in the field and ensuring the generation of reliable and reproducible data. This guide is structured to empower researchers to not only measure but also to fundamentally understand the physicochemical narrative of this promising compound.

Core Physicochemical Profile

The physicochemical properties of a drug candidate are the primary determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a comprehensive evaluation of the following parameters is critical.

| Property | Value | Method of Determination/Prediction | Significance in Drug Development |

| IUPAC Name | This compound | N/A | Unambiguous chemical identification. |

| CAS Number | 874212-15-4 | N/A | Unique registry number for database tracking. |

| Molecular Formula | C₁₄H₁₆N₂O₂S | Elemental Analysis, Mass Spectrometry | Confirms elemental composition. |

| Molecular Weight | 276.36 g/mol | Mass Spectrometry | Essential for stoichiometric calculations. |

| Melting Point | Not available | Differential Scanning Calorimetry (DSC) | Indicator of purity and solid-state stability. |

| Boiling Point | Predicted: >450 °C (with decomposition) | Thermogravimetric Analysis (TGA) | Provides information on thermal stability. |

| Solubility | Not available | Shake-Flask Method, Potentiometric Titration | Crucial for absorption and formulation development. |

| pKa | Not available (predicted acidic and basic sites) | Potentiometric Titration, UV-Vis Spectroscopy | Governs ionization state at physiological pH, impacting solubility and permeability. |

| LogP / LogD | Not available | HPLC-based methods, Shake-Flask Method | Key measure of lipophilicity, influencing membrane permeability and distribution. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can be estimated from the shape of the peak.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent and then measuring the concentration of the dissolved compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-Flask Method for Aqueous Solubility Determination.

pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable groups by monitoring the pH of a solution as a titrant is added. This compound is expected to have at least two ionizable centers: the basic amino group and the acidic sulfonamide proton.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration:

-

For the basic pKa (amino group): Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

For the acidic pKa (sulfonamide): Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Caption: Potentiometric Titration for pKa Determination.

LogP / LogD Determination via HPLC-based Method

Rationale: HPLC-based methods for determining lipophilicity are rapid and require only a small amount of sample. The retention time of a compound on a reverse-phase HPLC column is correlated with its LogP value.

Protocol:

-

Standard Preparation: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

HPLC Analysis:

-

Inject the standard compounds and the test compound onto a reverse-phase HPLC column (e.g., C18).

-

Elute with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile).

-

Record the retention times for all compounds.

-

-

Calibration Curve: Plot the known LogP values of the standard compounds against their retention times to generate a calibration curve.

-

LogP Determination: Determine the LogP of this compound by interpolating its retention time on the calibration curve.

-

LogD Measurement: To determine LogD at a specific pH, use a mobile phase buffered at that pH.

Caption: HPLC-based Method for LogP Determination.

Synthetic Pathway

The synthesis of this compound can be achieved through a well-established route for sulfonamide formation. A plausible synthetic scheme is outlined below.

Reaction Scheme:

The synthesis typically involves two main steps:

-

Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide.

-

Reduction: Reduction of the nitro group to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation) to yield the final product.[1]

Caption: Plausible Synthetic Route for this compound.

Potential Applications and Biological Relevance

Substituted benzenesulfonamides are a well-known class of compounds with a broad spectrum of biological activities. The structural features of this compound suggest potential applications in several therapeutic areas.

-

Antibacterial Agents: The sulfonamide moiety is a classic pharmacophore known to inhibit dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] This leads to a bacteriostatic effect. The substitution pattern on the aniline ring can influence the potency and spectrum of activity.[4]

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[5][6][7] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The N-aryl substitution is a key determinant of the inhibitory potency and selectivity against different CA isoforms.[8]

Conclusion

This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. While specific experimental data for this compound are not yet widely available, the detailed protocols and theoretical background presented here offer a clear path for its thorough evaluation. The elucidation of its physicochemical properties is a critical step in unlocking its full therapeutic potential as a drug candidate. The methodologies outlined are robust and adhere to the highest standards of scientific integrity, ensuring the generation of high-quality data to inform and guide future drug development efforts.

References

-

Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

-

Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). PubMed. Retrieved January 15, 2026, from [Link]

-

Solubility prediction of sulfonamides at various temperatures using a single determination. (2005). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). ChemRxiv. Retrieved January 15, 2026, from [Link]

-

Structural insights into Arylidenehydrazinyl Benzenesulfonamides as potent mycobacterial carbonic anhydrase inhibitors. (2023). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central. Retrieved January 15, 2026, from [Link]

-

accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2018). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). The University of Manchester. Retrieved January 15, 2026, from [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014). MDPI. Retrieved January 15, 2026, from [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, a representative N-aryl-substituted benzenesulfonamide. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of sulfonamides to propose its primary and potential secondary mechanisms of action. The core focus is on its likely role as a carbonic anhydrase inhibitor, with secondary considerations of its potential as an antibacterial and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, practical experimental protocols, and comparative data to facilitate further investigation into this and similar compounds.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1][2] From the foundational discovery of sulfonamide antibiotics to the development of diuretics, anticonvulsants, and anticancer agents, the structural simplicity and synthetic tractability of this scaffold have made it a privileged motif in drug discovery.[2][3] The compound of interest, this compound, belongs to the N-aryl-substituted class of benzenesulfonamides. The presence of the 4-amino group and the N-aryl substitution pattern are key determinants of its likely biological targets and mechanism of action.

Based on extensive research into analogous compounds, the primary mechanism of action for this compound is proposed to be the inhibition of carbonic anhydrases (CAs) .[4][5] Secondary to this, and in line with the broader activities of the sulfonamide class, potential antibacterial and anticancer activities will also be explored.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They play crucial roles in a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic pathways. The overexpression of certain CA isoforms, particularly CA IX and XII, is associated with various pathologies, most notably cancer, making them attractive targets for therapeutic intervention.[7]

The inhibitory action of sulfonamides against CAs is well-established. The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that, in its deprotonated state, coordinates to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity. The N-aryl substituent of this compound plays a crucial role in modulating the potency and isoform selectivity of this inhibition.

The Role of the N-Aryl Substituent in CA Isoform Selectivity

While the sulfonamide group anchors the inhibitor to the zinc ion, the "tail" of the molecule, in this case, the 3,5-dimethylphenyl group, extends into the active site cavity. Variations in the size, shape, and electronic properties of this tail can lead to differential interactions with the amino acid residues lining the active sites of various CA isoforms, thus conferring selectivity. For instance, some N-aryl sulfonamides exhibit potent and selective inhibition of tumor-associated CA IX and XII over the more ubiquitous cytosolic isoforms CA I and II.[5][7]

Quantitative Analysis of CA Inhibition by Analogous Compounds

| Compound/Analog | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [8] |

| 4-amino-N-(pyrimidin-4-yl)benzenesulfonamide | 10,000 | 1,200 | 89 | 110 | [9] |

| Benzenesulfonamide Derivative 7d | 47.1 | 35.9 | 170.0 | 149.9 | [10] |

| Benzenesulfonamide Derivative 17e | 428 | 95 | 25 | 31 | [7] |

This table presents a selection of data for illustrative purposes. The inhibitory constants can vary based on assay conditions.

Experimental Protocol for Determining Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.

Step-by-Step Methodology:

-

Enzyme and Inhibitor Preparation:

-

Reconstitute purified, recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) to a final concentration of 10 µM.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

-

-

Assay Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer.

-

Equilibrate two syringes in the stopped-flow instrument at a constant temperature (e.g., 25°C).

-

Syringe A: Contains the CA enzyme and the inhibitor at various concentrations in a weakly buffered solution.

-

Syringe B: Contains a CO₂-saturated solution.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

-

-

Data Analysis:

-

Calculate the initial rates of the reaction at different inhibitor concentrations.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

-

Diagram of Carbonic Anhydrase Inhibition Workflow:

Caption: Workflow for determining carbonic anhydrase inhibition.

Potential Secondary Mechanisms of Action

While CA inhibition is the most probable primary mechanism of action, the sulfonamide scaffold is associated with other biological activities that warrant consideration.

Antibacterial Activity: Inhibition of Folate Synthesis

The archetypal mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[11][12] Folate is essential for the synthesis of nucleic acids and certain amino acids. By competitively inhibiting DHPS, sulfonamides prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, leading to bacteriostasis.[3] Humans are unaffected by this mechanism as they obtain folate from their diet.

Diagram of the Antibacterial Mechanism of Sulfonamides:

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Anticancer Activity: Beyond Carbonic Anhydrase Inhibition

The anticancer effects of some sulfonamides may not be solely attributable to CA inhibition. Other reported mechanisms include the disruption of microtubule polymerization, induction of cell cycle arrest, and apoptosis.[13] For instance, certain benzenesulfonamide derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[13]

Experimental Protocol for Assessing Anticancer Activity (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a breast or colon cancer cell line) in appropriate media and conditions until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the reaction of a substituted benzenesulfonyl chloride with the corresponding aniline.

A plausible synthetic route would be the reaction of 4-nitrobenzenesulfonyl chloride with 3,5-dimethylaniline, followed by the reduction of the nitro group to an amino group.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, a comprehensive analysis of its structural features and the activities of closely related analogs strongly suggests that its primary pharmacological effect is the inhibition of carbonic anhydrases. The N-(3,5-dimethylphenyl) moiety is predicted to play a significant role in determining its potency and selectivity towards different CA isoforms. Furthermore, the inherent properties of the sulfonamide scaffold suggest potential for secondary antibacterial and anticancer activities through mechanisms such as the inhibition of folate synthesis and induction of apoptosis, respectively.

The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic investigation of this compound and other novel N-aryl-substituted benzenesulfonamides. Such studies are crucial for elucidating their precise mechanisms of action and for the rational design of new therapeutic agents with improved efficacy and selectivity.

References

-

Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

-

Cleveland Clinic. Sulfonamides (Sulfa Drugs). 2025. [https://my.clevelandclinic.org/health/drugs/22 sulfonamides-sulfa-drugs]([Link] sulfonamides-sulfa-drugs)

-

Wikipedia. Sulfonamide (medicine). [Link]

-

MSD Manual Professional Edition. Sulfonamides. [Link]

-

AL-Mustaqbal University College of Pharmacy. Antibacterial sulfonamides. [Link]

-

Koch, J.C. & Weis, V. Carbonic Anhydrase Activity Assay. protocols.io. 2019. [Link]

-

Lindner, P., et al. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. 2021. [Link]

-

Zubrienė, A., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2014. [Link]

-

Angeli, A., et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. 2014. [Link]

-

Nemr, N.A., et al. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry. 2024. [Link]

-

Buza, A., et al. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry. 2023. [Link]

-

El-Sayed, M.A.A., et al. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure. 2023. [Link]

-

Al-Suhaimi, E.A., et al. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. 2020. [Link]

-

Sbardella, G., et al. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. 2022. [Link]

-

Pansare, D.N. & Shelke, R.N. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. 2020. [Link]

-

El-Naggar, A.M., et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. 2021. [Link]

-

Angeli, A., et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2020. [Link]

-

ResearchGate. Effects of indole-based benzenesulfonamide derivatives on the viability... [Link]

-

Consensus. Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. 2013. [Link]

-

Dudutienė, V., et al. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry. 2010. [Link]

-

Bua, S., et al. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. 2022. [Link]

- Google Patents. US4698445A - 4-amino benzenesulfonamides.

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Benzenesulfonamides: A Technical Guide to Unraveling Novel Biological Activities

Foreword: The Enduring Versatility of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of therapeutic agents. From the foundational antibacterial sulfa drugs to modern targeted cancer therapies, this versatile chemical entity continues to be a fertile ground for drug discovery.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of novel benzenesulfonamide derivatives. It moves beyond a mere recitation of facts to provide a causal understanding of experimental design and a practical framework for evaluating the multifaceted biological activities of these promising compounds.

Our exploration will be grounded in the principles of scientific integrity, offering not just protocols, but the strategic thinking behind them. We will delve into the critical areas of anticancer, antimicrobial, and anti-inflammatory activities, underpinned by a wealth of peer-reviewed data and actionable experimental workflows.

Part 1: Anticancer Activity - A Multi-pronged Assault on Malignancy

The anticancer potential of novel benzenesulfonamide derivatives stems from their ability to modulate a variety of key signaling pathways and enzymatic targets crucial for tumor growth, survival, and metastasis.

Targeting Tumor Hypoxia through Carbonic Anhydrase Inhibition

A primary and extensively studied mechanism of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] In the hypoxic microenvironment of solid tumors, these enzymes are overexpressed and play a critical role in regulating pH, facilitating cancer cell survival and proliferation.[1][3] Selective inhibition of these isoforms is a key strategy in the development of novel anticancer agents.[3]

Many novel benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of CA IX and XII in the low nanomolar to subnanomolar range.[2][4] The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme.[5] The "tail" of the molecule, which can be modified with various chemical moieties, plays a crucial role in determining the potency and selectivity of inhibition by interacting with the hydrophilic and hydrophobic regions of the active site cavity.[4][6]

Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard stopped-flow spectrophotometric assay to determine the inhibitory potency of novel benzenesulfonamide derivatives against various CA isoforms.

Caption: Inhibition of the PI3K/mTOR pathway by benzenesulfonamides.

Part 2: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens

The benzenesulfonamide scaffold is the foundation of the first synthetic antimicrobial agents, and research into novel derivatives with enhanced and broader-spectrum activity continues to be a priority. [7]

Mechanism of Action

The classical mechanism of action for sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, novel derivatives often exhibit broader mechanisms. For instance, some benzenesulfonamides have been shown to inhibit bacterial carbonic anhydrases, interfering with microbial growth. [3][8]The incorporation of other heterocyclic moieties, such as 1,2-benzisothiazole or thiazolone, can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [3][9][10]

Evaluation of Antimicrobial Efficacy

Standardized methods are crucial for determining the in vitro antimicrobial activity of new compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of novel benzenesulfonamide derivatives against a panel of pathogenic microorganisms.

-

Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the benzenesulfonamide derivatives in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC Range | Reference |

| Benzenesulfonamide-Carboxamides | E. coli | 6.72 mg/mL | [11][12] |

| Benzenesulfonamide-Carboxamides | S. aureus | 6.63 mg/mL | [11][12] |

| Benzenesulfonamide-Carboxamides | P. aeruginosa | 6.67 mg/mL | [11][12] |

| Thiazolone-Benzenesulfonamides | S. aureus | 80.69% inhibition at 50 µg/mL | [3][8] |

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest. Benzenesulfonamide derivatives have demonstrated potent anti-inflammatory effects through various mechanisms. [13][14]

Inhibition of Pro-inflammatory Enzymes

-

Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. [15]Novel benzenesulfonamide derivatives have been designed as selective COX-2 inhibitors, which are expected to have a better gastrointestinal safety profile compared to non-selective NSAIDs. [15][16][17][18]* 5-Lipoxygenase (5-LO) Inhibition: 5-LO is involved in the synthesis of pro-inflammatory leukotrienes. Benzenesulfonamide-based dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-LO have been developed, offering a comprehensive approach to blocking pro-inflammatory lipid mediator biosynthesis. [19]

In Vivo Evaluation of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds. [13][14]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Quantitative Data: Anti-inflammatory Activity

| Compound | Dose | Maximum Inhibition (%) | Time (hours) | Reference |

| Compound 1 | 200 mg/kg | 96.31 | 4 | [13] |

| Compound 3 | 200 mg/kg | 99.69 | 4 | [13] |

| Indomethacin (Standard) | 10 mg/kg | 57.66 | 4 | [13] |

| Benzenesulfonamide-Carboxamides | - | 94.69 | 1 | [11][14] |

Conclusion and Future Directions

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents with a wide spectrum of biological activities. The research highlighted in this guide underscores the immense potential of these derivatives in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, a deeper understanding of their structure-activity relationships, aided by computational modeling and crystallographic studies, will undoubtedly accelerate the development of the next generation of benzenesulfonamide-based drugs.

References

- Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- Maccioni, E., et al. (n.d.). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. European Journal of Medicinal Chemistry.

- Sharma, P., et al. (n.d.).

- Guzel, E., et al. (n.d.).

- Dudutiene, V., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

- BenchChem. (n.d.).

- El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- Li, K., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.

- Supuran, C. T., et al. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.

- Maccioni, E., et al. (n.d.). Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Archiv der Pharmazie.

- Pansare, D., et al. (n.d.).

- El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- Festus, C., et al. (n.d.).

- Murugaiah, V., et al. (2022).

- Alick, B. A., et al. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.

- El-Sayed, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC - NIH.

- Gáborik, Z., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry.

- Al-Ghorbani, M., et al. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.

- Wang, Y., et al. (2016).

- Al-Ostath, R. A., et al. (n.d.). Benzenesulfonamide derivatives of antibacterial activity.

- APExBIO. (n.d.). N-acetyl-2-carboxy Benzenesulfonamide - COX Inhibitor. APExBIO.

- Al-Zoubi, R. M., et al. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central.

- Janecka, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. NIH.

- El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central.

- El-Gazzar, M. G., et al. (n.d.). (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- Hanke, T., et al. (2018).

- Wang, S., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.

- Al-Ghorbani, M., et al. (2025). Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PubMed.

- BenchChem. (n.d.). Cross-reactivity profiling of Methyl 4-benzenesulfonamidobenzoate against a panel of kinases. BenchChem.

- Festus, C., et al. (2019).

- Festus, C., et al. (2019).

- Smith, W. L., et al. (n.d.). Structural and Functional Basis of Cyclooxygenase Inhibition.

- Penning, T. D., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed.

- Göktaş, O., et al. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH.

- Matulis, D., et al. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

- Fändriks, L., et al. (n.d.).

- Al-Ghorbani, M., et al. (2025). (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.

- Ghorab, M. M., et al. (n.d.). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Taylor & Francis Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 9. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modern Alchemist's Guide to Sulfonamides: From Rational Design to Bioactive Realities

A Technical Guide for the Vanguard of Drug Discovery

Authored by a Senior Application Scientist

Abstract

The sulfonamide moiety, a cornerstone of medicinal chemistry, continues to demonstrate remarkable therapeutic versatility, extending far beyond its historical role as a pioneering class of antibacterial agents.[1][2] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel sulfonamide compounds. We will navigate the intricate landscape of synthetic organic chemistry, from established, robust methodologies to cutting-edge catalytic and green chemical innovations.[3][4] Beyond synthesis, this document delineates the critical path of pharmacological evaluation, offering detailed protocols for assessing biological activity and elucidating structure-activity relationships (SAR). This comprehensive resource is designed to empower researchers, scientists, and drug development professionals with the technical acumen and field-proven insights necessary to accelerate the journey from conceptual design to clinically relevant sulfonamide-based therapeutics.

The Enduring Legacy and Expanding Horizons of the Sulfonamide Scaffold

First introduced to medicine as antibacterial "sulfa drugs," the sulfonamide functional group (-S(O)₂NR₂R₃) has proven to be a privileged scaffold in drug design.[1][5] Its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its role as a bioisostere for amides and carboxylic acids—have cemented its importance.[6][7] Today, sulfonamide-containing drugs are integral to the treatment of a wide spectrum of diseases, functioning as diuretics, anticonvulsants, anti-inflammatory agents, and, increasingly, as targeted anticancer and antiviral therapies.[8][9][10] The ongoing exploration of this versatile functional group continues to yield novel therapeutic agents, underscoring the necessity for a sophisticated understanding of its synthesis and biological evaluation.[11][12]

The Strategic Synthesis of Novel Sulfonamide Cores: A Methodological Deep Dive

The construction of the sulfonamide linkage is a pivotal step in the development of new drug candidates. The choice of synthetic route is dictated by factors such as substrate availability, functional group tolerance, desired scale, and, increasingly, environmental considerations.

The Classical Approach: Synthesis from Sulfonyl Chlorides

The reaction of a sulfonyl chloride with a primary or secondary amine remains the most prevalent and robust method for sulfonamide synthesis.[2] This nucleophilic substitution reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices:

-

Solvent: Anhydrous solvents like dichloromethane (DCM) or acetonitrile are often used to prevent hydrolysis of the reactive sulfonyl chloride.[13]

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is employed to scavenge the HCl generated during the reaction without competing with the amine nucleophile.[14] For weakly nucleophilic amines, a stronger base may be required.

-

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation, followed by warming to room temperature to ensure complete conversion.

Experimental Protocol: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride [13]

-

Dissolve the primary or secondary amine (1.0 equivalent) in anhydrous acetonitrile (15 mL).

-

To this solution, slowly add the desired sulfonyl chloride (1.0 equivalent).

-

Reflux the reaction mixture for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

If necessary, purify the crude product by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient.

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Modern Synthetic Frontiers: Catalysis and Green Chemistry

While the sulfonyl chloride route is dependable, the pursuit of greater efficiency, broader substrate scope, and improved sustainability has driven the development of innovative synthetic strategies.[8]

Palladium-Catalyzed Cross-Coupling: This powerful technique allows for the formation of C-S bonds, enabling the synthesis of sulfonamides from aryl nonaflates or boronic acids.[2][15] This method offers excellent functional group tolerance and regioselectivity that may not be achievable through classical methods.[2]

Copper-Catalyzed Three-Component Synthesis: A significant advancement involves the direct, single-step synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), catalyzed by a Cu(II) salt.[4][16] This approach combines readily available starting materials with high efficiency.

Mechanochemistry: As a green chemistry alternative, mechanosynthesis via ball milling offers a solvent-free route to sulfonamides.[3][17] A one-pot, two-step process can involve the tandem oxidation-chlorination of disulfides, followed by amination.[17] This method is not only environmentally friendly but also can be cost-effective.[3][17]

Electrochemical Synthesis: This emerging technique enables the oxidative coupling of thiols and amines, driven by electricity without the need for chemical oxidants.[18][19] This method is inherently green, with hydrogen as the only byproduct.[18]

Experimental Protocol: Mechanosynthesis of Sulfonamides [17]

-

Charge a 15 mL ZrO₂ milling jar with two ZrO₂ balls (8 mm diameter).

-

Sequentially add NaHSO₄ (10 mol%), the disulfide (1.0 mmol), and NaOCl·5H₂O (6.0 mmol).

-

Mill the mixture for 40–180 minutes at a frequency of 30 Hz.

-

Open the vessel and add the amine (1.1 equivalents) and MgO (4.0 mmol).

-

Continue milling for an additional 120 minutes at 30 Hz.

-

Upon completion, quench the reaction with a saturated Na₂S₂O₃ solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography.

Visualization of Synthetic Workflows

Caption: A generalized workflow for the discovery and synthesis of new sulfonamide compounds.

From Molecule to Medicine: Pharmacological Evaluation

The synthesis of a novel sulfonamide is merely the prelude to a rigorous evaluation of its biological activity. A well-designed screening cascade is essential to identify promising lead compounds.

In Vitro Antibacterial Susceptibility Testing

For sulfonamides designed as antibacterial agents, determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step.[20]

Experimental Protocol: Broth Microdilution MIC Assay [20]

-

Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays: A Focus on Carbonic Anhydrases

Many sulfonamides exert their therapeutic effects by inhibiting specific enzymes. Carbonic anhydrases (CAs) are a prominent target, and their inhibition is relevant to treatments for glaucoma, epilepsy, and some cancers.[6][21]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric) [21][22]

-

Add the purified human carbonic anhydrase (hCA) enzyme solution to the wells of a microplate.

-

Add varying concentrations of the test sulfonamide inhibitor to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, 4-nitrophenylacetate (4-NPA).

-

Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity Screening: The MTT Assay

The evaluation of novel sulfonamides for anticancer potential often begins with in vitro cytotoxicity assays against various cancer cell lines.[8][23] The MTT assay is a widely used colorimetric method to assess cell viability.[23][24]

Experimental Protocol: MTT Cytotoxicity Assay [8][23]

-

Seed human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.

-

Treat the cells with logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test sulfonamide and incubate for a further 72 hours.

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Calculate cell survival as a percentage of the untreated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data from these assays form the basis of SAR studies. By systematically modifying the substituents on the sulfonamide core and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for potency and selectivity.[25] This iterative process of synthesis and testing is central to lead optimization.

Data Presentation: Illustrative SAR Table for a Hypothetical Sulfonamide Series

| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. E. coli | hCA II IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |

| HS-01 | H | Phenyl | 64 | 250 | >100 |

| HS-02 | 4-F | Phenyl | 16 | 150 | 85 |

| HS-03 | 4-Cl | Phenyl | 8 | 120 | 62 |

| HS-04 | 4-Cl | 4-Pyridyl | 4 | 50 | 35 |

| HS-05 | 4-Cl | Thiazol-2-yl | 2 | 15 | 18 |

This is a hypothetical dataset for illustrative purposes only.

This structured data allows for the rapid identification of trends. For instance, the data above suggests that an electron-withdrawing group at the R¹ position and a heterocyclic ring at the R² position enhance activity across all tested parameters.

Caption: The iterative cycle of sulfonamide drug discovery and lead optimization.

Unambiguous Structural Validation: The Role of Analytical Chemistry

The integrity of any drug discovery program rests upon the accurate characterization of its synthesized compounds. A suite of analytical techniques is employed to confirm the identity, purity, and structure of novel sulfonamides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For instance, the sulfonamide N-H proton typically appears as a singlet in the range of 8-11 ppm in the ¹H NMR spectrum.[26]

-